
2-(Bromomethyl)-6-methylpyridine hydrobromide
Overview
Description
2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methylpyridine hydrobromide typically involves the bromination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes classic S<sub>N</sub>2 reactions with nucleophiles. Key examples include:
Table 1: Substitution Reactions with Selected Nucleophiles
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The reaction with amines is pivotal for synthesizing pharmacologically active intermediates, such as rupatadine precursors .
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Steric hindrance from the adjacent methyl group slightly reduces reaction rates compared to unsubstituted analogs .
Elimination Reactions
Under basic conditions, dehydrohalogenation forms alkenes:
Equation:
2-(Bromomethyl)-6-methylpyridine hydrobromide + KOtBu → 2-vinyl-6-methylpyridine + KBr + H<sub>2</sub>O
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Conditions: THF, 0°C → RT, 2 h
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The reaction proceeds via an E2 mechanism, with the hydrobromide counterion enhancing solubility in polar aprotic solvents .
Coupling Reactions
The bromide participates in cross-coupling reactions:
Table 2: Palladium-Catalyzed Couplings
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Coupling efficiency depends on the electronic effects of the pyridine ring, with the methyl group providing mild electron-donating stabilization .
Reductive Dehalogenation
The bromomethyl group can be reduced to a methyl group:
Equation:
this compound + LiAlH<sub>4</sub> → 2,6-dimethylpyridine + LiBr + Al(OH)<sub>3</sub>
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Conditions: Dry THF, 0°C → reflux, 4 h
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Over-reduction is minimized by controlled addition of the reducing agent .
Biological Alkylation
The compound acts as an alkylating agent in enzymatic inhibition studies:
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Cytochrome P450 Inhibition: Demonstrates competitive inhibition of CYP1A2 (IC<sub>50</sub> = 3.2 μM) due to structural mimicry of endogenous substrates.
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Mechanism: The bromomethyl group covalently modifies the enzyme’s active site, confirmed by LC-MS peptide mapping.
Comparative Reactivity
Table 3: Reactivity vs. Structural Analogs
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications of 2-(Bromomethyl)-6-methylpyridine hydrobromide
This compound is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, material science, and biological research. Its structure features a bromomethyl group, which is highly reactive and can undergo substitution reactions with nucleophiles, and a methyl group that can participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations.
Applications
- Organic Synthesis this compound serves as a building block for synthesizing complex molecules. For example, it can be used in the synthesis of 2-alkyl nicotinoids .
- Medicinal Chemistry This compound is utilized in developing pharmaceutical compounds, especially those targeting the central nervous system. It can also be an intermediate in synthesizing pharmaceutical compounds that target neurological and inflammatory diseases.
- Material Science It is used in the synthesis of polymers and other advanced materials. The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
- Biological Research this compound is employed as a reagent to modify biomolecules and study enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methylpyridine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The methyl group can also participate in oxidation and reduction reactions, making the compound versatile in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-6-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. The position of the methyl group also influences the reactivity and selectivity of the compound in various reactions.
Biological Activity
2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with significant potential in biological applications. Its unique structure, characterized by the presence of a bromomethyl group and a pyridine ring, confers various biological activities that are being explored in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Composition
- Molecular Formula : CHBrN
- Molecular Weight : 202.05 g/mol
- CAS Number : 64114-29-0
Physical Properties
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and organic solvents
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections outline specific areas of biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Case Study : A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects against L1210 mouse leukemia cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves:
- Alkylation of DNA : The bromomethyl group can alkylate DNA, leading to disruptions in cellular processes and promoting apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties .
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating that safety measures should be taken during handling .
Summary of Key Studies
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Yatakemycin | Aziridine | Antitumor activity |
Ficellomycin | Aziridine | Antibiotic properties |
Duocarmycin SA | Bicyclic | Antitumor activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(bromomethyl)-6-methylpyridine hydrobromide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via bromination of 6-methylpyridine derivatives. For example, heating 2-chloro-6-methylpyridine with bromotrimethylsilane (BrSiMe₃) in anhydrous conditions produces 2-bromo-6-methylpyridine, which can undergo further functionalization . Alternatively, nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) has been reported to yield bipyridine derivatives, though optimization of catalyst loading (e.g., 5–10 mol%) and temperature (80–120°C) is critical for minimizing side reactions . Methodological challenges include controlling regioselectivity and managing hygroscopic intermediates; yields range from 50–75% depending on purification protocols (e.g., recrystallization vs. column chromatography) .
Q. What analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Peaks for the bromomethyl group (δ ~4.5 ppm for CH₂Br) and aromatic protons (δ 7.0–8.5 ppm) confirm structure .
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 252.93 (C₆H₆BrN·HBr) with fragmentation patterns matching the pyridine backbone .
- Elemental Analysis : Confirms stoichiometry (C: 28.5%, H: 2.8%, Br: 63.3%) .
- Melting Point : Decomposition observed at >170°C, consistent with hydrobromide salts .
Q. How should researchers handle and store this compound to ensure stability?
Answer: The compound is hygroscopic and prone to decomposition under heat or humidity. Storage recommendations include:
- Temperature : Below 4°C in amber vials to prevent light-induced degradation .
- Desiccant : Use anhydrous calcium chloride or molecular sieves in sealed containers .
- Handling : Conduct reactions under inert gas (N₂/Ar) to avoid hydrolysis of the bromomethyl group .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?
Answer: The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example:
- Nickel-Catalyzed Coupling : Kinetic studies show that Ni⁰ complexes facilitate C–Br bond activation, with rate-limiting oxidative addition (k₁ ≈ 1.2 × 10⁻³ s⁻¹ at 25°C) .
- Byproduct Analysis : GC-MS detects trace amounts of 6-methylpyridine (from debromination) when using polar aprotic solvents (DMF, DMSO), suggesting competing elimination pathways .
- DFT Calculations : Modeling the transition state for C–Br cleavage reveals a barrier of ~25 kcal/mol, aligning with experimental activation energy .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
Answer: Discrepancies often arise from impurities or polymorphic forms. Recommended approaches:
- Reproducibility Checks : Compare synthetic protocols (e.g., solvent purity, cooling rates during crystallization) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; hydrobromide salts may degrade before melting, leading to variable mp readings .
- Crystallography : Single-crystal X-ray diffraction can confirm lattice structure and rule out solvate formation .
Q. How can this compound be applied in pharmaceutical intermediate synthesis, and what are common pitfalls?
Answer: The bromomethyl group enables functionalization for drug candidates:
- Alkylation Reactions : React with amines (e.g., piperazine) to form N-alkylated pyridines, intermediates in kinase inhibitors .
- Challenges : Competing nucleophilic attack at the pyridine nitrogen requires careful pH control (optimal pH 7–8) .
- Case Study : In synthesizing benzimidazole derivatives, incomplete substitution (≤70% yield) occurs if stoichiometry exceeds 1:1.2 (substrate:alkylating agent) due to dimerization .
Q. What methodologies optimize the purification of this compound from reaction mixtures?
Answer:
- Solvent Selection : Use ethanol/water (4:1 v/v) for recrystallization; avoid chloroform due to bromide displacement risks .
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves brominated byproducts (Rf = 0.4 for target compound) .
- Ion Exchange : Treat crude product with Amberlyst® A26 (Br⁻ form) to remove excess HBr, improving purity to >98% .
Q. Methodological Challenges & Data Interpretation
Q. How do researchers address low yields in large-scale syntheses of this compound?
Answer: Scale-up issues often stem from exothermic bromination. Mitigation strategies:
- Temperature Control : Use jacketed reactors with gradual reagent addition to maintain ≤40°C .
- Quenching : Add NaHCO₃ post-reaction to neutralize HBr and prevent side reactions .
- Process Analytics : In-line FTIR monitors bromide ion concentration to optimize reaction time .
Q. What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in DMF to predict nucleophilic attack sites .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., bromomethyl C vs. pyridine N) .
- Machine Learning : Train models on existing coupling reactions to recommend catalysts (e.g., Pd/Cu vs. Ni) for new substrates .
Properties
IUPAC Name |
2-(bromomethyl)-6-methylpyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWDYXOGHHILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633222 | |
Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64114-29-0 | |
Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-6-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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